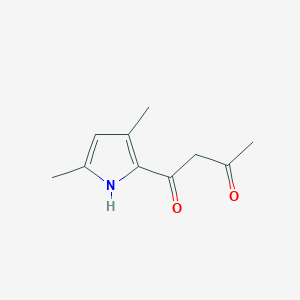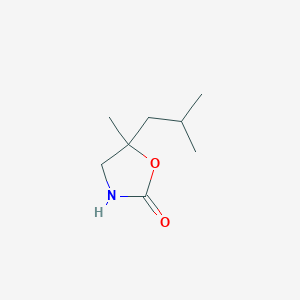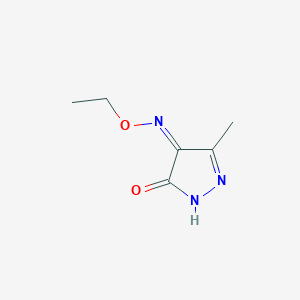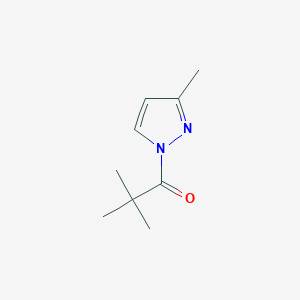
1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes two methyl groups attached to the pyrrole ring and a butane-1,3-dione moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione typically involves the reaction of 3,5-dimethylpyrrole with butane-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The industrial synthesis often employs advanced techniques such as flow chemistry to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrole derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.
科学的研究の応用
1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe or reagent in various biological assays and experiments.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: This compound shares a similar pyrrole structure but differs in the length and composition of the side chain.
2-(3,5-Dimethyl-1H-pyrrol-2-yl)acetic acid: Another related compound with a carboxylic acid group instead of the butane-1,3-dione moiety.
Uniqueness: 1-(3,5-Dimethyl-1H-pyrrol-2-yl)butane-1,3-dione is unique due to its specific combination of a pyrrole ring with two methyl groups and a butane-1,3-dione side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
1-(3,5-dimethyl-1H-pyrrol-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H13NO2/c1-6-4-7(2)11-10(6)9(13)5-8(3)12/h4,11H,5H2,1-3H3 |
InChIキー |
PIBXYFOFERHYQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1)C(=O)CC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide](/img/structure/B12877616.png)
![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)


![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)



![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)

![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)


